2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide
Description
2-[2-(4-Methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₃H₂₂N₄O₂ and a molecular weight of 386.45 g/mol . Its structure features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methylphenyl group at position 2 and an acetamide side chain linked to a phenethyl group.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-17-7-9-19(10-8-17)20-15-21-23(29)26(13-14-27(21)25-20)16-22(28)24-12-11-18-5-3-2-4-6-18/h2-10,13-15H,11-12,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZVYSDGIHDSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known to exhibit significant pharmacological properties, particularly as kinase inhibitors and in anti-inflammatory applications.
- Molecular Formula : C₁₅H₁₄N₄O₂
- Molecular Weight : 282.30 g/mol
- CAS Number : 941876-07-9
Biological Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often demonstrate various biological activities. The following sections summarize key findings related to the biological activity of this compound.
The biological effects of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation, making it a potential candidate for cancer treatment.
- Anti-inflammatory Activity : Due to structural similarities with other bioactive molecules, it may exert anti-inflammatory effects by modulating inflammatory pathways.
Pharmacological Studies
- In Vitro Studies : Laboratory studies have shown that this compound can inhibit the activity of certain kinases associated with tumor growth. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Results indicate promising anti-tumor effects with manageable toxicity profiles.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds can provide insights into how structural modifications influence biological activity. The following table summarizes key derivatives and their unique features:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide | Methoxy group substitution | Enhanced solubility and bioavailability |
| 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide | Chlorine substitution | Altered binding affinity to kinases |
| 2-[2-(3-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide | Fluorine substitution | Potentially increased metabolic stability |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Cancer Cell Lines : In a study involving breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.
- Anti-inflammatory Model : In a murine model of acute inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several analogs, particularly in its pyrazolo-pyrazine core and acetamide side chain. Below is a detailed comparison of key derivatives:
Table 1: Structural and Molecular Comparison of Analogous Compounds
Key Observations:
Sulfanyl or chloro substitutions (e.g., in G419-0211 and ) increase molecular weight and may influence solubility or target binding .
Side-Chain Variations: Substitutions on the acetamide nitrogen (e.g., phenethyl vs. The sulfanyl group in introduces a thioether linkage, which could enhance metabolic stability compared to oxygen-based linkers .
Biological Activity Trends :
- While activity data for the target compound are absent, structurally related pyrazolo-pyrazine derivatives (e.g., triazolo[1,5-a]pyrazines in ) have shown kinase inhibitory or antiviral effects in other studies .
- Compounds with halogenated substituents (e.g., G419-0211’s chlorine) often exhibit improved bioavailability and target affinity due to increased van der Waals interactions .
Q & A
Q. Methodological Insight :
- Use X-ray crystallography or density functional theory (DFT) to analyze bond angles and intermolecular interactions.
- Compare structural analogs (e.g., chlorophenyl or benzodioxolyl derivatives) to assess how substituent electronegativity or steric effects modulate activity .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Experimental Design
The synthesis typically involves multi-step reactions:
Cyclization of pyrazole precursors under reflux conditions.
Acetylation using chloroacetamide derivatives in an inert atmosphere (e.g., N₂).
Purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. Advanced Optimization :
- Employ Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading).
- Use HPLC-MS to monitor intermediate formation and minimize side reactions (e.g., over-acetylation) .
What in vitro assays are recommended to validate this compound’s anti-inflammatory or anticancer potential?
Advanced Research Question
- Enzyme inhibition assays : Test against COX-2 or kinases (e.g., PI3K/Akt) using fluorogenic substrates.
- Cell viability assays : Perform MTT or apoptosis assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets .
Data Contradiction Analysis :
If conflicting results arise (e.g., high in vitro activity but low in vivo efficacy), investigate:
- Metabolic stability via microsomal incubation assays .
- Physicochemical properties (logP, solubility) using shake-flask or HPLC methods .
How can computational methods aid in predicting this compound’s reactivity and degradation pathways?
Q. Advanced Methodological Approach
- Reaction path simulations : Apply quantum mechanical calculations (e.g., Gaussian, ORCA) to model hydrolysis or oxidation pathways.
- Metabolite prediction : Use software like Schrödinger’s Metabolite or ADMET Predictor to identify potential Phase I/II metabolites .
Case Study :
highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce trial-and-error synthesis .
What strategies resolve contradictions in reported biological activities across structurally similar analogs?
Q. Advanced Data Analysis
- Comparative SAR Studies : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) and correlate changes with activity trends.
- Crystallographic docking : Compare binding modes in target proteins (e.g., COX-2) using AutoDock Vina or Glide .
- Reproducibility checks : Validate assays across multiple labs to rule out protocol-based discrepancies.
What analytical techniques are essential for characterizing this compound’s stability under varying conditions?
Q. Basic Quality Control
- Thermogravimetric analysis (TGA) : Assess thermal degradation.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, then analyze via HPLC-UV for degradation products .
Q. Advanced Technique :
- NMR kinetics : Monitor real-time degradation in deuterated solvents under stress conditions (e.g., acidic/basic pH) .
How does the compound’s logP influence its pharmacokinetic profile, and how can this be optimized?
Q. Advanced Pharmacological Design
- logP measurement : Use shake-flask method with octanol/water partitioning.
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP and enhance aqueous solubility.
- In silico modeling : Predict blood-brain barrier permeability using Molinspiration or SwissADME .
What are the ethical and safety considerations for handling this compound in lab settings?
Q. Basic Safety Protocol
- Hazard assessment : Review Safety Data Sheets (SDS) for analogs (e.g., ).
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
How can researchers validate the compound’s mechanism of action when initial target hypotheses fail?
Q. Advanced Mechanistic Analysis
- Proteomics : Perform affinity purification followed by LC-MS/MS to identify bound proteins.
- CRISPR-Cas9 screening : Knock out suspected targets and assess activity retention.
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
What collaborative frameworks (e.g., CRDC classifications) align with research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
